Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester
Description
Properties
CAS No. |
652161-22-3 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(3,3-dimethyloxiran-2-yl)ethyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O3/c1-15(2)13(18-15)10-11-17-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
RJDOYPBFFZJLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCOC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Benzenepropanoic Acid with 2-(3,3-Dimethyloxiranyl)ethanol
The most direct route involves esterifying benzenepropanoic acid with 2-(3,3-dimethyloxiranyl)ethanol. Key steps include:
- Activation of the carboxylic acid : Conversion to an acid chloride or mixed anhydride to enhance electrophilicity.
- Nucleophilic substitution : Reaction with the alcohol under controlled conditions to form the ester.
Catalytic Approaches :
- Acid catalysis : Sulfuric acid or p-toluenesulfonic acid (p-TsOH) to protonate the carbonyl oxygen, facilitating nucleophilic attack.
- Coupling agents : Dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl₂) to form reactive intermediates.
Example Reaction Conditions :
| Component | Role | Example Conditions |
|---|---|---|
| Benzenepropanoic acid | Carboxylic acid precursor | 1.0 equiv |
| 2-(3,3-Dimethyloxiranyl)ethanol | Alcohol precursor | 1.2–1.5 equiv |
| SOCl₂ | Activating agent | 1.1 equiv, reflux (60–80°C) |
| Base (e.g., DIPEA) | Neutralizes HCl byproduct | 1.1 equiv, room temperature |
| Solvent | Inert, aprotic (e.g., DCE) | 0.2 M concentration |
Potential Challenges :
Epoxide Alcohol Synthesis
The alcohol precursor, 2-(3,3-dimethyloxiranyl)ethanol, must be synthesized independently. Plausible routes include:
- Epoxidation of allylic alcohols :
- Ring-closing metathesis :
Example Epoxidation Reaction :
| Component | Role | Conditions |
|---|---|---|
| 3,3-Dimethylallyl alcohol | Allylic alcohol precursor | 1.0 equiv |
| mCPBA | Epoxidizing agent | 1.1 equiv, 0°C to room temperature |
| Solvent | Dichloromethane or THF | 0.2 M concentration |
| Base (e.g., NaHCO₃) | Neutralizes acid byproducts | 1.0 equiv |
Yield Considerations :
- Epoxidation typically achieves 70–90% yields under optimized conditions.
- Steric hindrance from the 3,3-dimethyl groups may reduce reaction efficiency.
Alternative Synthetic Pathways
Acid Chloride Intermediate
- Benzenepropanoic acid → acid chloride :
- Reaction with epoxide alcohol :
- Conditions : Anhydrous solvent (e.g., THF), room temperature to 40°C.
Advantages :
Transesterification
Using a methyl or ethyl ester of benzenepropanoic acid and exchanging the alkyl group with 2-(3,3-dimethyloxiranyl)ethanol.
- Catalyst : Titanium tetraisopropoxide (TTIP) or lipases.
- Conditions : Elevated temperatures (100–150°C) with azeotropic water removal.
Example Transesterification Setup :
| Component | Role | Conditions |
|---|---|---|
| Methyl benzenepropanoate | Ester precursor | 1.0 equiv |
| 2-(3,3-Dimethyloxiranyl)ethanol | Nucleophile | 2.0 equiv |
| TTIP | Catalyst | 1% w/w |
| Solvent | Toluene or xylene | Reflux (110–140°C) |
Limitations :
Comparison of Plausible Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid chloride esterification | High reactivity, fast kinetics | Hazardous reagents, anhydrous conditions |
| Acid-catalyzed esterification | Low cost, simple setup | Slow kinetics, epoxide instability |
| Transesterification | Milder conditions, reusable catalysts | Limited substrate compatibility |
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound’s distinctive 3,3-dimethyloxiranyl group differentiates it from simpler esters like benzenepropanoic acid ethyl ester (C₁₁H₁₄O₂; MW 178.23) or benzenepropanoic acid, 2-methylpropyl ester (C₁₃H₁₈O₂; MW 206.28). Key comparisons include:
Table 1: Structural and Functional Properties of Selected Benzenepropanoate Esters
Key Observations:
- Reactivity : The epoxide group in the target compound enables ring-opening reactions (e.g., nucleophilic addition), unlike inert alkyl esters like ethyl or 2-methylpropyl derivatives .
- Volatility and Odor : Simpler esters (e.g., ethyl derivatives) exhibit higher volatility and odor activity (e.g., OAV = 0.06 μg/kg in wines) , while bulkier substituents (e.g., tert-butyl, oxiranyl) reduce volatility.
- Biological Activity : Bulky substituents (e.g., 3,5-di-tert-butyl) enhance antioxidant properties , whereas halogenated derivatives (e.g., fluorine, chlorine) are leveraged in drug synthesis .
Analytical Data:
- Chromatographic Retention: Longer alkyl or epoxide substituents increase retention times in GC-MS analyses compared to ethyl esters (e.g., benzenepropanoic acid ethyl ester elutes at 26.46 min ).
- Mass Spectrometry : The oxiranyl group may fragment to produce characteristic ions (e.g., m/z 58 for epoxide ring cleavage), aiding identification .
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